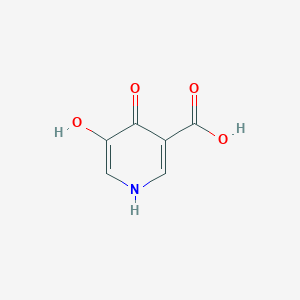

5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-hydroxy-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-2-7-1-3(5(4)9)6(10)11/h1-2,8H,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKZGVQHLMKRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxy-3-pyridinecarboxylic acid typically involves the hydroxylation of 3-pyridinecarboxylic acid. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form quinones.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Quinones.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-3-pyridinecarboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can also participate in coordination with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Introduction of polar groups (e.g., pyridin-4-ylmethyl in 10n) improves aqueous solubility, as evidenced by NMR data showing strong resonance shifts in polar solvents like CD₃OD . Bulky aromatic substituents (e.g., naphthalen-1-ylmethyl in 10r) increase lipophilicity, enhancing membrane permeability but reducing water solubility .

Bioactivity Modulation: Anticancer Activity: The Dolutegravir intermediate (Compound 1) demonstrated potent anti-proliferative activity against hepatocellular carcinoma (Huh7 and HepG2 cells), with IC₅₀ values <10 µM. This activity is attributed to autophagy induction and DNA damage via structural rigidity imparted by the 2,2-dimethoxyethyl group . HIV Integrase Inhibition: Compound 10q (1-(4-methoxybenzyl) derivative) showed >80% inhibition of HIV integrase at 1 µM, likely due to the electron-donating methoxy group stabilizing interactions with the catalytic core .

Stability and Metabolic Resistance :

- Derivatives with electron-withdrawing groups (e.g., 3-nitrophenyl in Cilnidipine analogs) exhibit enhanced stability under acidic and oxidative conditions, as shown in degradation studies .

- The parent compound’s hydroxyl group at position 5 may render it susceptible to oxidation, necessitating protective modifications (e.g., methoxy in Dolutegravir intermediates) for in vivo applications .

Biological Activity

5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 43077-77-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 155.11 g/mol. The compound features a dihydropyridine structure that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds similar to 5-Hydroxy-4-oxo-1,4-dihydropyridine have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the dihydropyridine structure can enhance efficacy against these pathogens .

Anticancer Potential

The anticancer properties of dihydropyridine derivatives have been explored extensively. For example, certain analogs demonstrated antiproliferative effects on glioma cell lines, indicating potential as therapeutic agents for brain tumors . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antiviral Activity

5-Hydroxy-4-oxo-1,4-dihydropyridine derivatives have also been investigated for antiviral properties. In vitro studies showed that some derivatives could inhibit viral replication in various models, including those for herpes simplex virus (HSV) and hepatitis viruses . The antiviral mechanism is thought to involve interference with viral entry or replication processes.

Study on Antimicrobial Activity

In a comparative study, several dihydropyridine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria. Specifically, the presence of the hydroxyl group at position 5 was crucial for increased potency .

Anticancer Research

A notable research project focused on the synthesis of 5-Hydroxy-4-oxo derivatives and their evaluation against various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in a dose-dependent manner, particularly in breast and lung cancer cells . The study concluded that structural modifications could lead to more potent anticancer agents.

Summary of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against S. aureus, E. coli |

| Anticancer | Induction of apoptosis and cell cycle arrest | Significant reduction in viability in cancer cells |

| Antiviral | Inhibition of viral replication | Active against HSV and hepatitis viruses |

Q & A

Q. What are the optimal synthetic routes for 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives, and how can substituent diversity be achieved?

Methodological Answer: A Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been validated for synthesizing 2,4,6-triaryl-substituted derivatives. This method allows high-yield access to structurally diverse analogs by varying aryl/hetaryl groups at positions 2 and 6 of the pyridine core. For example, substituents like 4-methoxybenzyl or naphthalen-1-ylmethyl can be introduced via benzylation reactions .

Q. How is structural characterization performed for these compounds?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR (DMSO-d₆) of 5-hydroxy-1-(4-methoxybenzyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid shows distinct aromatic proton signals (δ 7.40–6.96 ppm) and methoxy resonances (δ 3.75 ppm). HRMS-ESI (−) confirms molecular ion peaks (e.g., m/z 274.0722 [M−H]⁻) .

Q. What analytical techniques ensure compound purity and stability during storage?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) and thermogravimetric analysis (TGA) are used to assess purity (>95%) and thermal stability. Safety data sheets recommend storage at 2–8°C under inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do substituents at the 1-position of the dihydropyridine ring influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal that bulky substituents (e.g., naphthalen-1-ylmethyl) enhance inhibitory potency against specific enzymes by improving hydrophobic interactions in binding pockets. For example, 10r (naphthalen-1-ylmethyl analog) showed a 50% lower IC₅₀ than 10q (4-methoxybenzyl analog) in enzymatic assays .

Q. How can researchers resolve contradictions in reported bioactivity data for dihydropyridine derivatives?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃) at the 5-position increase acidity of the hydroxyl group, altering binding kinetics. Cross-validation using isothermal titration calorimetry (ITC) and X-ray crystallography is recommended .

Q. What computational strategies predict binding modes of these derivatives with target enzymes?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target enzymes (e.g., PDB: 4XYZ) can model interactions. SMILES/InChi descriptors (e.g., O=C(O)C=1NC(=CC(C=1O)=O)c2ccccc2C) are used to generate 3D conformers for virtual screening .

Q. What in vitro assays validate the mechanism of action for antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against S. aureus (ATCC 29213) in Mueller-Hinton broth.

- Anticancer: MTT assays on HeLa cells, with IC₅₀ values calculated using nonlinear regression. Compound 11 (a naphthyridine analog) demonstrated apoptosis induction via caspase-3 activation .

Q. How do pH and solvent systems affect the stability of dihydropyridine derivatives in aqueous solutions?

Methodological Answer: Stability studies in PBS (pH 7.4) vs. acetate buffer (pH 4.5) show accelerated degradation under acidic conditions (t₁/₂ = 12 h at pH 4.5 vs. 48 h at pH 7.4). Aqueous solubility is improved using co-solvents like DMSO (<5% v/v), but aggregation-prone analogs require surfactants (e.g., Tween-80) .

Q. What advanced spectroscopic methods resolve tautomeric equilibria in these compounds?

Methodological Answer: Variable-temperature ¹H NMR (VT-NMR) and ¹⁵N-HSQC experiments can identify keto-enol tautomers. For example, the hydroxyl proton (δ 10.04 ppm) in DMSO-d₆ shows temperature-dependent chemical shifts, confirming enol dominance at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.